molecular formula C9H6FNO B1296172 6-Fluoroindole-3-carboxaldehyde CAS No. 2795-41-7

6-Fluoroindole-3-carboxaldehyde

Cat. No. B1296172
CAS RN: 2795-41-7
M. Wt: 163.15 g/mol
InChI Key: CWCYUOSLRVAKQZ-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

According to the procedure of Preparation 9 (a), except substituting 6-fluoro-1H-indole-3-carboxaldehyde (0.3 g, 1.8 mmole) for the ethyl indole-2-carboxylate, the title compound (0.3 g, 94%) was prepared as a viscous oil: MS (ES) m/e 178 (M+H)+.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:11]=[O:12])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.N1C2C(=CC=CC=2)C=[C:14]1C(OCC)=O>>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:11]=[O:12])=[CH:7][N:8]2[CH3:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
FC1=CC=C2C(=CNC2=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(=CN(C2=C1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.